molecular formula C16H27NO4S B13367833 N-(3-ethoxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

N-(3-ethoxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B13367833
M. Wt: 329.5 g/mol
InChI Key: GWHRWSQBYRQICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes an ethoxypropyl group, an isopropyl group, a methoxy group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-2-nitroaniline
  • N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide
  • N-(3-ethoxypropyl)tetrahydro-2H-thiopyran-3-amine

Uniqueness

N-(3-ethoxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H27NO4S

Molecular Weight

329.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H27NO4S/c1-6-21-9-7-8-17-22(18,19)16-11-14(12(2)3)13(4)10-15(16)20-5/h10-12,17H,6-9H2,1-5H3

InChI Key

GWHRWSQBYRQICY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OC

Origin of Product

United States

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